molecular formula C15H18F2O2 B12553219 8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl- CAS No. 189949-33-5

8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl-

Cat. No.: B12553219
CAS No.: 189949-33-5
M. Wt: 268.30 g/mol
InChI Key: WANOXCOZUWVMEL-UHFFFAOYSA-N
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Description

8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl- is a chemical compound with the molecular formula C15H18F2O2 It is characterized by the presence of a nonenone backbone with difluoro and hydroxy functional groups, as well as a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as nonenal and phenyl derivatives.

    Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Hydroxylation: The hydroxy group is introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Final Assembly: The final step involves coupling the fluorinated and hydroxylated intermediates to form the desired compound.

Industrial Production Methods

Industrial production of 8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoro and hydroxy groups play a crucial role in its binding affinity and specificity. The phenyl ring contributes to its hydrophobic interactions, enhancing its stability and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    8-Nonen-1-one, 6-hydroxy-1-phenyl-: Lacks the difluoro groups, resulting in different chemical properties and reactivity.

    8-Nonen-1-one, 7,7-difluoro-1-phenyl-: Lacks the hydroxy group, affecting its biological activity and applications.

    8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-methyl-:

Uniqueness

8-Nonen-1-one, 7,7-difluoro-6-hydroxy-1-phenyl- is unique due to the presence of both difluoro and hydroxy groups, which impart distinct chemical and biological properties

Properties

CAS No.

189949-33-5

Molecular Formula

C15H18F2O2

Molecular Weight

268.30 g/mol

IUPAC Name

7,7-difluoro-6-hydroxy-1-phenylnon-8-en-1-one

InChI

InChI=1S/C15H18F2O2/c1-2-15(16,17)14(19)11-7-6-10-13(18)12-8-4-3-5-9-12/h2-5,8-9,14,19H,1,6-7,10-11H2

InChI Key

WANOXCOZUWVMEL-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(CCCCC(=O)C1=CC=CC=C1)O)(F)F

Origin of Product

United States

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